Superior Hormone-Sensitive Lipase (HSL) Inhibitory Potency vs. 5-Fluoro Analog and Thiophene Derivative
In a direct in vitro enzyme inhibition study of arylboronic acids against hormone-sensitive lipase (HSL), 2-benzyloxy-5-chlorophenylboronic acid demonstrated an IC50 of 17 nM [1]. This represents an 8.2-fold improvement in potency over its 5-fluoro analog (IC50 = 140 nM) and a 20.6-fold improvement over 5-bromothiophene-2-boronic acid (IC50 = 350 nM) [1].
| Evidence Dimension | In vitro HSL enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | (2-Benzyloxy-5-fluorophenyl)boronic acid (IC50 = 140 nM); 5-Bromothiophene-2-boronic acid (IC50 = 350 nM) |
| Quantified Difference | 8.2-fold more potent vs. fluoro analog; 20.6-fold more potent vs. thiophene analog |
| Conditions | Purified HSL enzyme; in vitro biochemical assay |
Why This Matters
This sub-20 nM potency establishes a clear, quantifiable advantage for researchers developing HSL-targeted therapeutics, directly justifying selection over structurally related boronic acid candidates with significantly weaker inhibition profiles.
- [1] O'Connell, D. P., et al. (2005). Structure–activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorganic & Medicinal Chemistry, 13(5), 1559–1565. View Source
